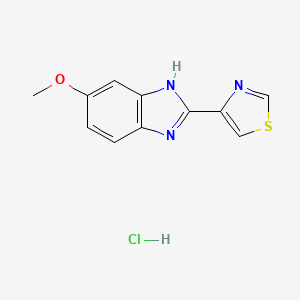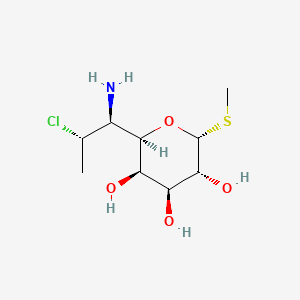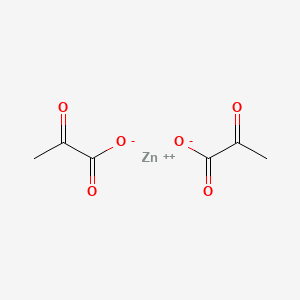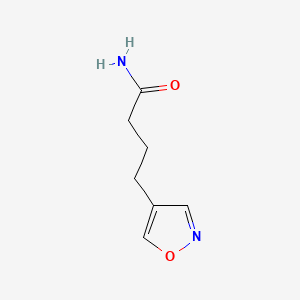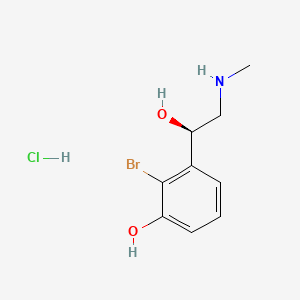
(R)-2-Bromo Phenylephrine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Bromo Phenylephrine Hydrochloride is a chemical compound that belongs to the class of phenylephrine derivatives. Phenylephrine is a selective α1-adrenergic receptor agonist commonly used as a decongestant, mydriatic agent, and vasopressor. The addition of a bromine atom to the phenylephrine structure enhances its pharmacological properties, making it a valuable compound in various scientific and medical applications.
Mecanismo De Acción
Target of Action
®-2-Bromo Phenylephrine Hydrochloride, also known as Phenylephrine, is primarily an alpha-1 adrenergic agonist . Its primary targets are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .
Mode of Action
Phenylephrine selectively binds to alpha-1 adrenergic receptors , causing venous and arterial vasoconstriction . This interaction with its targets results in an increase in blood pressure and pupil dilation .
Biochemical Pathways
The action of Phenylephrine is mediated by its interaction with alpha-1 adrenergic receptors. This interaction leads to the activation of the G-protein-coupled receptor pathway , which results in the constriction of both arteries and veins .
Pharmacokinetics
Phenylephrine is primarily metabolized in the liver and eliminated in the urine . It has a bioavailability of 38% through the gastrointestinal tract . The onset of action is very rapid when administered intravenously and within 20 minutes when taken orally . It has an elimination half-life of 2.1–3.4 hours . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects .
Result of Action
The molecular and cellular effects of Phenylephrine’s action include an increase in blood pressure and pupil dilation . It also causes local vasoconstriction . These effects are due to its selective binding to alpha-1 adrenergic receptors and the subsequent activation of the G-protein-coupled receptor pathway .
Action Environment
The action of Phenylephrine can be influenced by environmental factors. For instance, its thermal decomposition processes in nitrogen and air atmospheres have been studied . The results suggested that storage periods of Phenylephrine in selected atmospheres were not less than three years at 298.15 K . Furthermore, thermal decomposition processes in selected atmospheres were always endothermic, non-spontaneous, and entropy reduction process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo Phenylephrine Hydrochloride typically involves the bromination of phenylephrine. One common method starts with the precursor 3-hydroxyacetophenone, which undergoes bromination using bromine in the presence of a catalyst such as aluminum chloride (AlCl3). The brominated intermediate is then subjected to further reactions to introduce the phenylephrine moiety, followed by purification and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of ®-2-Bromo Phenylephrine Hydrochloride often employs large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle bromine safely and efficiently. The final product is typically obtained through crystallization and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Bromo Phenylephrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylephrine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylephrine and its reduced forms.
Substitution: Various substituted phenylephrine derivatives.
Aplicaciones Científicas De Investigación
®-2-Bromo Phenylephrine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypotension and nasal congestion.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine: The parent compound, used as a decongestant and vasopressor.
Pseudoephedrine: Another decongestant with a similar mechanism of action but different chemical structure.
Ephedrine: A compound with both α and β-adrenergic activity, used for its stimulant and decongestant effects.
Uniqueness
®-2-Bromo Phenylephrine Hydrochloride is unique due to the presence of the bromine atom, which enhances its pharmacological properties compared to phenylephrine. This modification can lead to increased potency and selectivity for α1-adrenergic receptors, making it a valuable compound for specific medical and research applications .
Propiedades
IUPAC Name |
2-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;/h2-4,8,11-13H,5H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQEFFVTALJTD-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C(=CC=C1)O)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=C(C(=CC=C1)O)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


